molecular formula C16H20 B12641234 2,3-Diisopropylnaphthalene CAS No. 94133-81-0

2,3-Diisopropylnaphthalene

Cat. No.: B12641234
CAS No.: 94133-81-0
M. Wt: 212.33 g/mol
InChI Key: VHLCCRACDZFEFS-UHFFFAOYSA-N
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Description

2,3-Diisopropylnaphthalene is an organic compound with the molecular formula C₁₆H₂₀. It is one of the isomers of diisopropylnaphthalene, characterized by the presence of two isopropyl groups attached to the naphthalene ring at the 2 and 3 positions. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diisopropylnaphthalene typically involves the alkylation of naphthalene with propylene. This reaction is catalyzed by acidic catalysts such as aluminum chloride (AlCl₃) or zeolites. The reaction conditions include elevated temperatures and controlled pressure to ensure the selective formation of the 2,3-isomer.

Industrial Production Methods: In industrial settings, the production of this compound often employs a two-stage crystallization method to achieve high purity. The process involves the initial alkylation of naphthalene followed by separation and purification steps to isolate the desired isomer .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diisopropylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding naphthalene dicarboxylic acids.

    Reduction: Reduction reactions can modify the isopropyl groups or the naphthalene ring itself.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products:

    Oxidation: Naphthalene dicarboxylic acids.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated or nitrated naphthalene compounds.

Scientific Research Applications

2,3-Diisopropylnaphthalene finds applications in various scientific research fields:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,3-Diisopropylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2,6-Diisopropylnaphthalene: Another isomer with isopropyl groups at the 2 and 6 positions.

    2,7-Diisopropylnaphthalene: Isomer with isopropyl groups at the 2 and 7 positions.

Comparison: 2,3-Diisopropylnaphthalene is unique due to its specific isomeric structure, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for distinct applications .

Properties

CAS No.

94133-81-0

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

2,3-di(propan-2-yl)naphthalene

InChI

InChI=1S/C16H20/c1-11(2)15-9-13-7-5-6-8-14(13)10-16(15)12(3)4/h5-12H,1-4H3

InChI Key

VHLCCRACDZFEFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2C=C1C(C)C

Origin of Product

United States

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